(5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid

説明

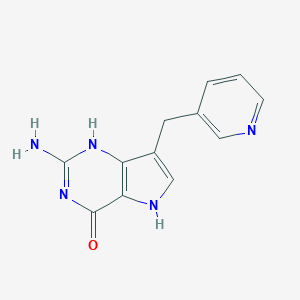

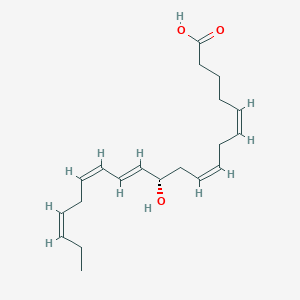

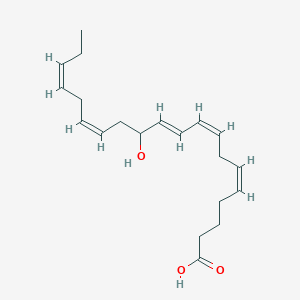

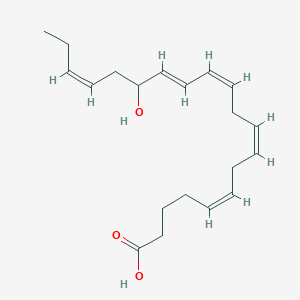

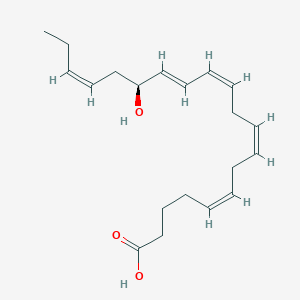

“(5Z,8Z,10E,14Z)-12-hydroxyicosatetraenoic acid”, also known as (S)-12-HETE, is a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid . It is a bioactive lipid implicated in angiogenesis, growth, and metastatic action in tumor cell lines and in animal models . It is produced in coronary microvasculature and is a potent inducer of relaxation and hyperpolarization of these microvessels .

Synthesis Analysis

The synthesis of (S)-12-HETE involves the conversion of arachidonic acid by the enzyme arachidonate 12-lipoxygenase (12-LOX) . Alteration in 12-LOX expression or activity has been reported in various carcinomas including prostate carcinoma . The 12S-HPETE product may be subsequently reduced, presumably by GPX, to (12S)-12-hydoxy-(5Z,8Z,10E,14Z)-5,8,10,14-eiocosatetraenoic acid (12S-HETE) or, through the action of ALOX3, to produce the keto analog 12-oxo-ETE and a mixture of hepoxilins 11S,12S-HxA3 and 11S,12S-HxB3 .

Molecular Structure Analysis

The molecular structure of (S)-12-HETE is represented by the empirical formula C20H32O3 . It has a molecular weight of 320.47 . The SMILES string representation is CCCCC\\C=C/C [C@H] (O)\\C=C\\C=C/C\\C=C/CCCC (O)=O .

Chemical Reactions Analysis

The chemical reactions involving (S)-12-HETE are primarily associated with the 12-lipoxygenase pathway . It is a prometastatic metabolite of arachidonic acid and is expressed in many tumor cell lines .

Physical And Chemical Properties Analysis

(S)-12-HETE is typically supplied as an ethanol solution with an assay of approximately 98% . It is usually stored at a temperature of -20°C .

科学的研究の応用

Application in Platelet Inhibition Research

Specific Scientific Field

This application falls under the field of Pharmacology and Hematology .

Summary of the Application

12-HETE plays a significant role in the mechanism of aspirin-induced platelet inhibition. It is associated with variability in aspirin’s effect on platelets .

Methods of Application or Experimental Procedures

In the study, the impact of in vivo oral administration of a standard anti-platelet dose (75 mg) of aspirin in healthy volunteers was evaluated. The acute impact of in vitro collagen-mediated platelet aggregation and generation of platelet-derived TxA2 and the 12-lipoxygenase (LOX) metabolite 12-HETE was studied .

Results or Outcomes

Low-dose aspirin administration not only inhibited TxA2 generation but also decreased the production of 12-HETE. A significant correlation was observed between the levels of 12-HETE and collagen-induced platelet aggregation .

Application in Cancer Research

Specific Scientific Field

This application is in the field of Oncology and Cell Biology .

Summary of the Application

12-HETE is involved in cancer cell migration and lymph endothelial barrier breaching. It is suspected to enhance metastatic spread by inducing cancer cell and lymph endothelial cell (LEC) motility .

Methods of Application or Experimental Procedures

The study investigated the signaling pathways involved in 12(S)-HETE-mediated migration using inhibitors against RHO and ROCK, and specific siRNAs downregulating 12(S)-HETE receptor (12-HETER) and myosin light chain 2 (MLC2) .

Results or Outcomes

12(S)-HETE was found to phosphorylate (and activate) MLC2, which regulates actin/myosin-based contraction. MLC2 activation was found to be essential for LEC retraction and CCID formation .

Application in Cell Survival Research

Specific Scientific Field

This application is in the field of Cell Biology and Biochemistry .

Summary of the Application

12-HETE, a major metabolic product of arachidonic acid using 12-LOX catalysis, has been found to inhibit cell apoptosis in a dose-dependent manner. The effects of 12-HETE on cell apoptosis were mediated by the integrin-linked kinase (ILK) pathway .

Methods of Application or Experimental Procedures

The study evaluated the impact of 12-HETE on cell apoptosis and the role of the ILK pathway in this process .

Results or Outcomes

The study found that 12-HETE inhibited cell apoptosis in a dose-dependent manner, and this effect was mediated by the ILK pathway .

Application in Inflammatory Colitis Research

Specific Scientific Field

This application falls under the field of Gastroenterology and Immunology .

Summary of the Application

12-HETE is an endogenous ligand of leukotriene B4 receptor 2 (BLT2). In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, possibly due to impaired epithelial barrier function .

Methods of Application or Experimental Procedures

The study evaluated the impact of 12-HETE on intestinal inflammation and the role of the BLT2 pathway in this process .

Results or Outcomes

The study found that BLT2-deficient mice exhibited enhanced intestinal inflammation, suggesting that 12-HETE plays a role in maintaining intestinal homeostasis .

Application in Wound Healing Research

Specific Scientific Field

This application is in the field of Dermatology and Cell Biology .

Summary of the Application

12-HETE contributes to the epithelial barrier functions of the skin. In a skin wound healing model, BLT2-deficient mice exhibited delayed wound healing via dampened keratinocyte migration .

Methods of Application or Experimental Procedures

The study investigated the impact of 12-HETE on skin wound healing and the role of the BLT2 pathway in this process .

Results or Outcomes

The study found that BLT2-deficient mice exhibited delayed wound healing, suggesting that 12-HETE plays a role in promoting wound healing .

Application in Lung Damage Research

Specific Scientific Field

This application is in the field of Pulmonology and Cell Biology .

Summary of the Application

12-HETE contributes to the epithelial barrier functions of the lung. BLT2-deficient mice are more susceptible to lung damage by pneumolysin .

Methods of Application or Experimental Procedures

The study evaluated the impact of 12-HETE on lung damage and the role of the BLT2 pathway in this process .

Results or Outcomes

The study found that BLT2-deficient mice are more susceptible to lung damage, suggesting that 12-HETE plays a role in protecting the lung from damage .

Application in Allergy Research

Specific Scientific Field

This application falls under the field of Immunology and Allergology .

Summary of the Application

12-HETE has been found to be significantly higher in house dust mite sensitized patients than in non-sensitized patients .

Methods of Application or Experimental Procedures

The study evaluated the inflammatory allergic response to immunotherapy in sensitized patients .

Results or Outcomes

Monitoring the inflammatory allergic response to immunotherapy in sensitized patients revealed that 12-HETE was significantly lower after treatment .

Application in NSAID Side Effects Research

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

Non-steroidal anti-inflammatory drug (NSAID) treatment induces the shunting of arachidonic acid from prostaglandin metabolism to 12-HETE production .

Methods of Application or Experimental Procedures

The study evaluated the impact of NSAID treatment on 12-HETE production .

Results or Outcomes

A high concentration of 12-HETE also activates BLT2, but the biological significance of the 12-HETE-BLT2 axis remains elusive .

Application in Anti-Platelet Research

Specific Scientific Field

This application is in the field of Pharmacology and Hematology .

Summary of the Application

12-HETE plays a significant role in the mechanism of aspirin-induced platelet inhibition .

Methods of Application or Experimental Procedures

The study evaluated the impact of in vivo oral administration of a standard anti-platelet dose (75 mg) of aspirin in healthy volunteers .

Results or Outcomes

Low-dose aspirin administration not only inhibited thromboxane A2 generation but also decreased the production of 12-HETE .

将来の方向性

特性

IUPAC Name |

(5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344765 | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Hydroxyeicosatetraenoic acid | |

CAS RN |

71030-37-0 | |

| Record name | 12-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F9H3VPC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)